molecular formula C18H16O6S B3408321 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 869080-77-3

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No. B3408321
CAS RN: 869080-77-3
M. Wt: 360.4 g/mol
InChI Key: DFPRHAPTVPIKPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. This method, applied to the synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), offers high yields, short reaction times, and low energy consumption.


Molecular Structure Analysis

The molecular structure of coumarin derivatives is typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, along with elemental analysis. These techniques would be essential in determining the structure of the compound, ensuring the correct placement of functional groups and the overall molecular integrity.


Chemical Reactions Analysis

Methanesulfonic acid is not only a catalyst but also a key intermediate in the biogeochemical cycling of sulfur. Its role in the synthesis of complex organic molecules, such as the compound of interest, is crucial due to its stability and strong acidic nature. The methanesulfonate group in the compound could potentially be involved in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methanesulfonate groups. These groups could affect the compound’s solubility, stability, and reactivity.

Safety and Hazards

As for the safety and hazards, it’s important to handle all chemicals with care. Specific safety data for this compound isn’t available, but general precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6S/c1-11-15-9-8-14(24-25(3,20)21)10-16(15)23-18(19)17(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPRHAPTVPIKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 6
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

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